molecular formula C14H19FN2O2 B1412665 4-Fluoro-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide CAS No. 2203016-60-6

4-Fluoro-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide

Cat. No.: B1412665
CAS No.: 2203016-60-6
M. Wt: 266.31 g/mol
InChI Key: HOUNSUFOPLLQPL-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C14H19FN2O2 and its molecular weight is 266.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer's Disease Research

4-Fluoro-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide, a molecular imaging probe, was utilized in research on Alzheimer's disease. It facilitated the quantification of serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's patients using positron emission tomography (PET). This study revealed significant decreases in 5-HT(1A) receptor densities in the hippocampi and raphe nuclei of Alzheimer's patients, correlating with clinical symptoms and other neuropathological markers (Kepe et al., 2006).

HIV-1 Attachment Inhibition

Research on HIV-1 attachment inhibitors identified this compound derivatives as potent agents. These compounds, specifically 4-fluoro- and 4-methoxy-1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, showed effectiveness in interfering with the interaction between the viral gp120 protein and the host cell receptor CD4, highlighting their potential in HIV-1 therapy (Wang et al., 2009).

Crystal Structure Analysis

A study on the crystal structure of a similar compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, provided insights into molecular packing and intermolecular interactions, essential for understanding the properties and potential applications of such compounds in medicinal chemistry (Deng et al., 2014).

Neuroleptic Activity

Benzamides, including variants of this compound, were synthesized and evaluated for neuroleptic activity. These compounds showed promise as potential treatments for psychosis, with studies indicating a correlation between their molecular structure and neuroleptic efficacy (Iwanami et al., 1981).

Dopamine Transporter Inhibition

Research into dopamine transporter inhibitors identified a related compound, 4-[bis(4-fluorophenyl) methoxy]-1-methylpiperidine, as a potent agent. This compound displayed high potency in binding to the dopamine transporter, suggesting its potential use in treatments targeting dopaminergic systems (Lapa et al., 2005).

Properties

IUPAC Name

4-fluoro-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-17-7-5-11(6-8-17)16-14(18)10-3-4-12(15)13(9-10)19-2/h3-4,9,11H,5-8H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUNSUFOPLLQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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